1-(3-chlorophenyl)-5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione
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Overview
Description
1-(3-chlorophenyl)-5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione is a chemical compound known for its unique structure and properties It belongs to the class of triazinane derivatives and features a chlorophenyl group, a diethylaminoethyl side chain, and a thione group
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione involves several steps. One common method includes the reaction of 3-chloroaniline with diethylamine to form an intermediate, which is then reacted with carbon disulfide and formaldehyde under controlled conditions to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
1-(3-chlorophenyl)-5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazinane derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in its mechanism of action depend on the specific biological system being studied and may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
1-(3-chlorophenyl)-5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-5-[2-(dimethylamino)ethyl]-1,3,5-triazinane-2-thione: This compound has a similar structure but features a dimethylaminoethyl side chain instead of a diethylaminoethyl side chain.
1-(3-chlorophenyl)-5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-one: This compound has a similar structure but features a carbonyl group instead of a thione group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4S/c1-3-18(4-2)8-9-19-11-17-15(21)20(12-19)14-7-5-6-13(16)10-14/h5-7,10H,3-4,8-9,11-12H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDJRVZSXFJRAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1CNC(=S)N(C1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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